Temporin-1TGa
Description
Temporin-1TGa is a cationic antimicrobial peptide (AMP) derived from the skin secretions of the European red frog (Rana temporaria). It belongs to the temporin family, which is characterized by short sequences (10–14 residues), amphipathic α-helical structures, and broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses . This compound specifically exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) ranging from 2–8 µM . Its mechanism of action involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis . Unlike many AMPs, this compound retains activity in physiological salt conditions, making it a promising candidate for therapeutic development .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLPILGKLLSGIL |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of Temporin-1TGa and Structural Analogues
| Property | This compound | Temporin-1CEa | Temporin-1Oc |
|---|---|---|---|
| Sequence | FLPLIGRVLSGIL | FLPLLAGLAANFL | FVQWFSKFLGRIL |
| Length (residues) | 13 | 13 | 14 |
| Net Charge (+) | +3 | +2 | +4 |
| MIC (µM) vs. MRSA | 2–8 | 16–32 | 4–16 |
| Hemolytic Activity | Low (HC₅₀ > 100 µM) | Moderate (HC₅₀ = 50 µM) | High (HC₅₀ = 25 µM) |
| Salt Sensitivity | Resistant | Sensitive | Partially Resistant |
Key Findings :
- Temporin-1CEa : Despite structural similarity (68% sequence homology), Temporin-1CEa shows reduced potency against MRSA due to its lower net charge (+2 vs. +3), which weakens membrane interactions . Its moderate hemolytic activity limits therapeutic applicability.
- Temporin-1Oc : This analogue has a higher net charge (+4) and broader activity spectrum, including Gram-negative E. coli (MIC = 8–16 µM). However, its strong hemolytic activity (HC₅₀ = 25 µM) poses safety concerns .
Functionally Similar AMPs
Table 2: Comparison with Functionally Similar AMPs
| Property | This compound | Melittin (Bee Venom) | LL-37 (Human Cathelicidin) |
|---|---|---|---|
| Source | Rana temporaria | Apis mellifera | Human neutrophils |
| Length (residues) | 13 | 26 | 37 |
| Net Charge (+) | +3 | +6 | +6 |
| MIC (µM) vs. MRSA | 2–8 | 1–4 | 4–8 |
| Hemolytic Activity | Low | High (HC₅₀ = 5 µM) | Moderate (HC₅₀ = 40 µM) |
| Immunomodulatory Role | None reported | Pro-inflammatory | Anti-inflammatory |
Key Findings :
- Melittin : While 3x more potent against MRSA, melittin’s high hemolysis and pro-inflammatory effects make it unsuitable for systemic use .
- LL-37 : This human AMP has dual antimicrobial and anti-inflammatory functions but requires higher concentrations (4–8 µM) for MRSA inhibition compared to this compound .
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